1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a fluorophenyl group
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the thiadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and thiadiazole derivatives. Compared to these compounds, 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. Examples of similar compounds include:
- Pyrrolidine-2,3-dione derivatives
- Thiadiazole-based compounds with different substituents .
Properties
Molecular Formula |
C20H25FN4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H25FN4O2S/c1-3-14(4-2)19-23-24-20(28-19)22-18(27)15-11-17(26)25(12-15)10-9-13-5-7-16(21)8-6-13/h5-8,14-15H,3-4,9-12H2,1-2H3,(H,22,24,27) |
InChI Key |
CFPQWUPXVUJEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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